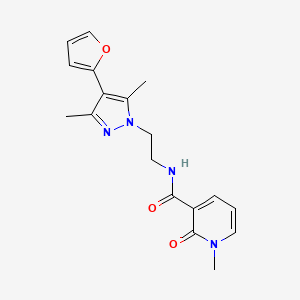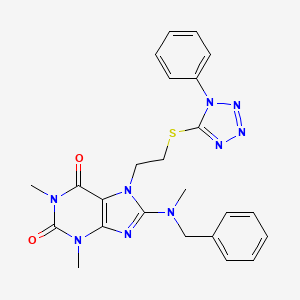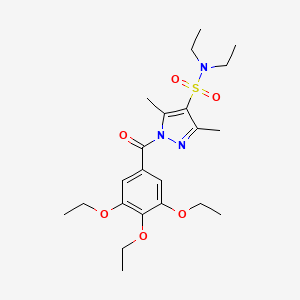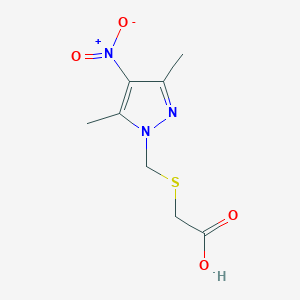![molecular formula C13H11N3OS B2662284 (4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone CAS No. 380442-28-4](/img/structure/B2662284.png)
(4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the imidazothiazole ring .Chemical Reactions Analysis
The compound’s reactivity would depend on its molecular structure. The presence of the amino group could make it a nucleophile, meaning it could donate a pair of electrons to form a new bond . The imidazothiazole ring might also influence its reactivity .科学的研究の応用
Synthesis and Characterization
In a study by Shahana and Yardily (2020), novel compounds including (4-amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone were synthesized and characterized using various techniques like UV, IR, NMR, and mass spectrometry. The study utilized density functional theory for structural optimization and interpretation of theoretical vibrational spectra, highlighting the molecule's equilibrium geometry, bonding features, and harmonic vibrational wave numbers. This research contributes to understanding the compound's structural properties and potential applications in various fields (Shahana & Yardily, 2020).
Antibacterial Activity
The same study also explored the antibacterial activity of the compound through molecular docking studies. These findings are crucial in determining the compound's potential as an antibacterial agent, providing insights into its application in medical and pharmaceutical research (Shahana & Yardily, 2020).
Antioxidant and Enzyme Inhibition Activities
Satheesh et al. (2017) investigated compounds similar to this compound for their inhibition activity on carbohydrate hydrolyzing enzymes. The study revealed that these compounds exhibited significant α-glucosidase and α-amylase inhibition activities, suggesting their potential application in managing diabetes and other related disorders. Additionally, the antioxidant activities of these compounds were also explored, indicating their possible use in combating oxidative stress-related diseases (Satheesh et al., 2017).
Optical Properties and Polymer Synthesis
Ghaemy et al. (2013) studied the synthesis of novel poly(amide-ether)s bearing imidazole pendants, including compounds related to this compound. The research focused on the physical and optical properties of these polymers, revealing their potential applications in materials science, particularly in the development of new polymers with specific optical characteristics (Ghaemy et al., 2013).
Antimicrobial and Antiviral Activities
Sharma et al. (2009) synthesized derivatives similar to this compound and evaluated them for antimicrobial and antiviral activities. The study indicated that these compounds have significant potential as new antimicrobial and antiviral agents, broadening their application in the medical field (Sharma et al., 2009).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-aminophenyl)-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-8-11(16-6-7-18-13(16)15-8)12(17)9-2-4-10(14)5-3-9/h2-7H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTACDDKNNYWJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2662201.png)




![6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2662207.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2662208.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2662209.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid](/img/structure/B2662210.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide](/img/structure/B2662211.png)
![2-Chloro-N-[[1-(2-methoxyacetyl)azetidin-3-yl]methyl]acetamide](/img/structure/B2662212.png)
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate](/img/structure/B2662213.png)

![2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile](/img/structure/B2662222.png)
